(4-cyano-3-fluorophenyl) cyclohexanecarboxylate
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Overview
Description
(4-cyano-3-fluorophenyl) cyclohexanecarboxylate is an organic compound with the molecular formula C14H14FNO2. It is known for its unique chemical structure, which includes a cyano group, a fluorine atom, and a cyclohexane ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyano-3-fluorophenyl) cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with 4-cyano-3-fluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-cyano-3-fluorophenyl) cyclohexanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but can include various substituted phenyl derivatives.
Scientific Research Applications
(4-cyano-3-fluorophenyl) cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (4-cyano-3-fluorophenyl) cyclohexanecarboxylate involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-3-fluorophenyl 4-pentylbenzoate
- 4-cyano-3-fluorophenylboronic acid
- 4-cyano-3-fluorophenyl 4-ethylbenzoate
Uniqueness
(4-cyano-3-fluorophenyl) cyclohexanecarboxylate is unique due to its combination of a cyclohexane ring with a cyano and fluorine-substituted phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H14FNO2 |
---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
(4-cyano-3-fluorophenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C14H14FNO2/c15-13-8-12(7-6-11(13)9-16)18-14(17)10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
InChI Key |
GOEQUGKNPZMAKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
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